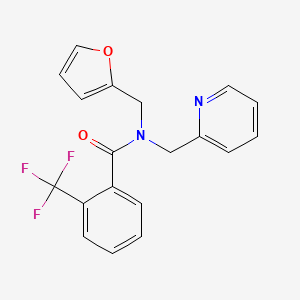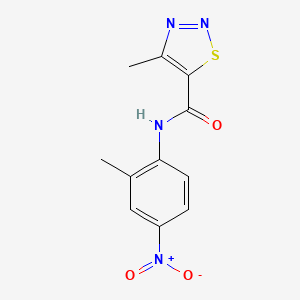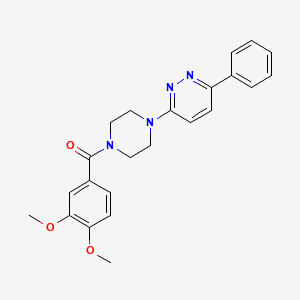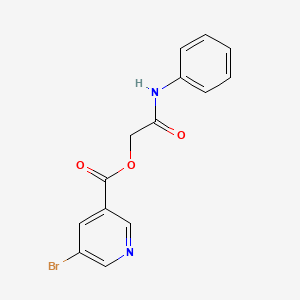
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)benzamide, commonly known as FMPB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. FMPB is a small molecule that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
The mechanism of action of FMPB involves its ability to bind to specific proteins in cells, thereby modulating their activity. FMPB has been shown to target proteins such as heat shock protein 90 (Hsp90) and Janus kinase 2 (JAK2), which are involved in various cellular processes. By inhibiting the activity of these proteins, FMPB can disrupt the growth and survival of cancer cells and prevent the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
FMPB has been shown to have various biochemical and physiological effects in cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of specific enzymes involved in cell proliferation, and modulate the expression of various genes involved in cellular processes. FMPB has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
FMPB has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and target specific proteins, making it an ideal tool for studying cellular processes. FMPB is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to its use. FMPB has been shown to have low solubility in water, which may limit its use in certain experiments. It also has a relatively short half-life, which may require frequent dosing in experiments.
未来方向
There are several future directions for the use of FMPB in scientific research. One potential direction is the development of FMPB-based therapies for the treatment of cancer and neurodegenerative diseases. Another direction is the use of FMPB as a tool for studying cellular processes and identifying new drug targets. Further research is needed to explore the full potential of FMPB in these and other areas of scientific research.
Conclusion:
In conclusion, FMPB is a small molecule that has gained attention in the scientific community for its potential use in various research applications. It has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. FMPB has several promising applications in the fields of cancer and neurodegenerative disease research, and further research is needed to explore its full potential in these and other areas of scientific research.
合成方法
The synthesis of FMPB has been reported in various research studies. One of the most common methods involves the reaction of 2-(trifluoromethyl)benzoic acid with furan-2-carboxaldehyde and pyridine-2-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
科学研究应用
FMPB has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. FMPB has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2/c20-19(21,22)17-9-2-1-8-16(17)18(25)24(13-15-7-5-11-26-15)12-14-6-3-4-10-23-14/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNLUNUBGCLHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CC=CC=N2)CC3=CC=CO3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-3-thioxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2456310.png)


![6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2456316.png)
![Ethyl 4-((4-((2-(dimethylamino)ethyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2456317.png)





![N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2456324.png)
![2-(3-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2456330.png)
